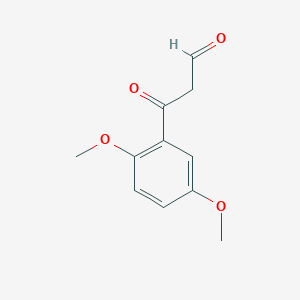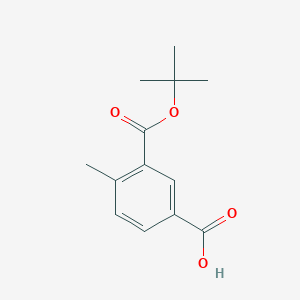
2-Bromo-5-(difluoromethyl)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5-(difluoromethyl)nicotinic acid is an organic compound that belongs to the class of halogenated nicotinic acids It is characterized by the presence of a bromine atom at the second position and a difluoromethyl group at the fifth position on the nicotinic acid ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(difluoromethyl)nicotinic acid typically involves halogenation and subsequent functional group modifications. One common method starts with nicotinic acid, which undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The difluoromethyl group can be introduced via a difluoromethylation reaction using reagents like difluoromethyl iodide or difluoromethyl sulfone under specific conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of reagents and conditions would be tailored to minimize costs and environmental impact while maximizing efficiency.
化学反応の分析
Types of Reactions
2-Bromo-5-(difluoromethyl)nicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: The difluoromethyl group can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) can be used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide may be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran are typical.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide would yield 2-azido-5-(difluoromethyl)nicotinic acid, while a Suzuki coupling reaction could produce a biaryl derivative.
科学的研究の応用
2-Bromo-5-(difluoromethyl)nicotinic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nicotinic receptors or enzymes.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms, especially those involving halogenated aromatic compounds.
Chemical Synthesis: As an intermediate, it is valuable in the synthesis of more complex molecules for various research purposes.
作用機序
The mechanism of action of 2-Bromo-5-(difluoromethyl)nicotinic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and difluoromethyl groups can influence the compound’s binding affinity and specificity, affecting its biological activity. The pathways involved often include halogen bonding and hydrophobic interactions, which are crucial for the compound’s efficacy.
類似化合物との比較
Similar Compounds
- 2-Bromo-5-fluoroisonicotinic acid
- 2-Bromonicotinic acid
- 5-(Difluoromethyl)nicotinic acid
Comparison
2-Bromo-5-(difluoromethyl)nicotinic acid is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct chemical and physical properties. Compared to 2-Bromo-5-fluoroisonicotinic acid, the difluoromethyl group provides different electronic effects, potentially altering reactivity and biological activity. Similarly, 2-Bromonicotinic acid lacks the difluoromethyl group, making it less versatile in certain synthetic applications. The combination of these functional groups in this compound makes it a valuable compound for diverse research and industrial applications .
特性
分子式 |
C7H4BrF2NO2 |
|---|---|
分子量 |
252.01 g/mol |
IUPAC名 |
2-bromo-5-(difluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H4BrF2NO2/c8-5-4(7(12)13)1-3(2-11-5)6(9)10/h1-2,6H,(H,12,13) |
InChIキー |
JXFONLVDHWGGJF-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1C(=O)O)Br)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[(2,4-dimethoxyphenyl)methyl]hydroxylamine](/img/structure/B13533466.png)
![3-(Benzo[b]thiophen-3-yl)isoxazol-5-amine](/img/structure/B13533471.png)





![1-{1-[(Methylsulfanyl)methyl]cyclobutyl}methanamine hydrochloride](/img/structure/B13533520.png)


